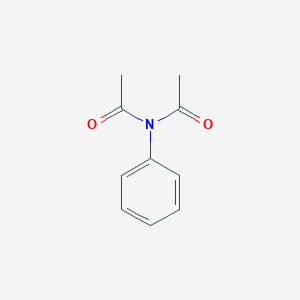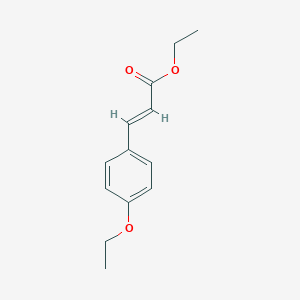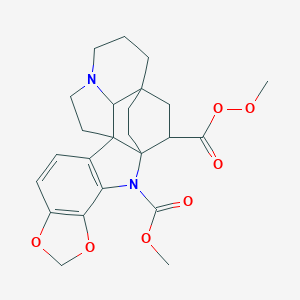
Kopsinine F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kopsinine F is a natural alkaloid that is found in the roots of Kopsia arborea, a plant that is commonly found in Southeast Asia. This alkaloid has been the subject of many scientific studies due to its potential therapeutic properties. In
Mécanisme D'action
The mechanism of action of Kopsinine F is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Kopsinine F has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Kopsinine F has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Kopsinine F has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, Kopsinine F has been shown to have anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Kopsinine F in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, Kopsinine F has been shown to have a variety of therapeutic properties, which makes it a promising candidate for drug development. However, one limitation of using Kopsinine F in lab experiments is that it is a complex compound, which may make it difficult to study.
Orientations Futures
There are many future directions for research on Kopsinine F. One area of research could focus on the development of Kopsinine F-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research could be done to understand the mechanism of action of Kopsinine F and its potential therapeutic properties. Finally, more studies could be done to investigate the safety and toxicity of Kopsinine F.
Conclusion:
In conclusion, Kopsinine F is a natural alkaloid that has been the subject of many scientific studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, and has potential therapeutic applications in the treatment of neurological disorders. While there is still much to be learned about Kopsinine F, it is a promising compound for drug development and further research.
Méthodes De Synthèse
Kopsinine F can be synthesized from the root bark of Kopsia arborea using a variety of methods. One of the most common methods involves the extraction of the alkaloid using solvents such as methanol or ethanol. The extracted alkaloid is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Kopsinine F has been the subject of many scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Kopsinine F has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
1358-62-9 |
|---|---|
Nom du produit |
Kopsinine F |
Formule moléculaire |
C24H28N2O7 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
methyl 21-methylperoxycarbonyl-5,7-dioxa-2,15-diazaheptacyclo[17.2.2.112,15.01,12.03,11.04,8.019,24]tetracosa-3(11),4(8),9-triene-2-carboxylate |
InChI |
InChI=1S/C24H28N2O7/c1-29-21(28)26-17-14(4-5-16-18(17)32-13-31-16)23-9-11-25-10-3-6-22(20(23)25)7-8-24(23,26)15(12-22)19(27)33-30-2/h4-5,15,20H,3,6-13H2,1-2H3 |
Clé InChI |
VZNKQKIVYCSTMY-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2=C(C=CC3=C2OCO3)C45C16CCC7(C4N(CCC7)CC5)CC6C(=O)OOC |
SMILES canonique |
COC(=O)N1C2=C(C=CC3=C2OCO3)C45C16CCC7(C4N(CCC7)CC5)CC6C(=O)OOC |
Synonymes |
kopsinine F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



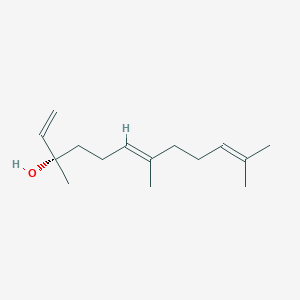
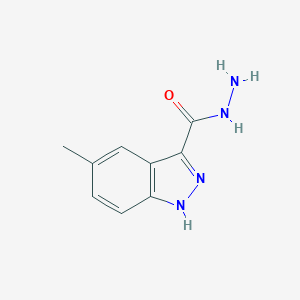
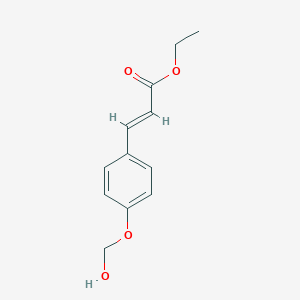
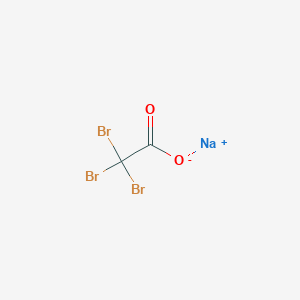

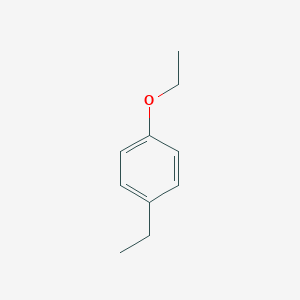
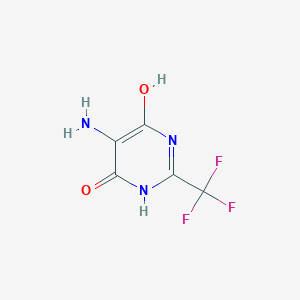
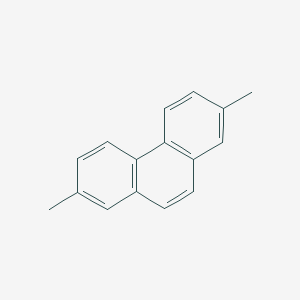
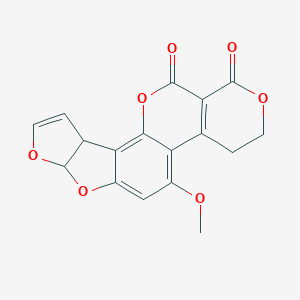
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)
